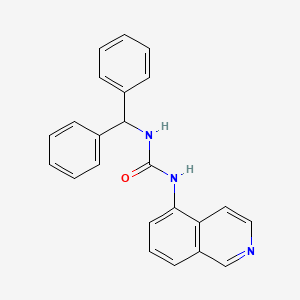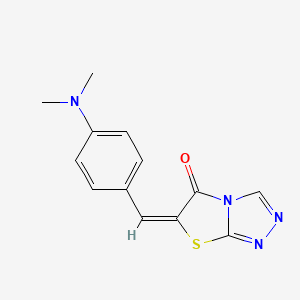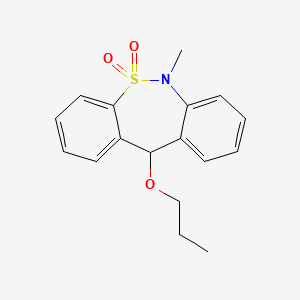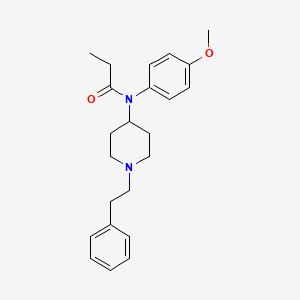
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is a complex organic compound known for its significant role in various scientific fields. This compound is a derivative of glutamic acid and contains a pteridine ring system, which is crucial for its biological activity. It is often referred to in the context of its applications in medicine, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- typically involves the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of polar aprotic solvents and specific catalysts is common to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring system.
Reduction: Reduction reactions can occur at the amino groups, converting them to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine oxides, while reduction can yield various amine derivatives .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its role in cellular processes. It is known to interact with enzymes and receptors, influencing various biochemical pathways .
Medicine
Medically, this compound is significant due to its antineoplastic properties. It is used in the treatment of certain types of cancer, particularly leukemia, by inhibiting the growth of cancer cells .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a research chemical for developing new drugs .
作用機序
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting this enzyme, the compound effectively reduces the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell growth and proliferation .
類似化合物との比較
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar mechanism of action.
Aminopterin: Another folic acid derivative used in cancer treatment.
Pemetrexed: A chemotherapy drug that also targets folate-dependent enzymes.
Uniqueness
What sets Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- apart is its specific structure, which allows for targeted inhibition of dihydrofolate reductase with potentially fewer side effects compared to other similar compounds .
特性
CAS番号 |
82144-25-0 |
|---|---|
分子式 |
C21H24N8O6 |
分子量 |
484.5 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-2-methoxybenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H24N8O6/c1-29(9-10-8-24-18-16(25-10)17(22)27-21(23)28-18)11-3-4-12(14(7-11)35-2)19(32)26-13(20(33)34)5-6-15(30)31/h3-4,7-8,13H,5-6,9H2,1-2H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t13-/m0/s1 |
InChIキー |
ODMPDCRSDDHRHW-ZDUSSCGKSA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)OC |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


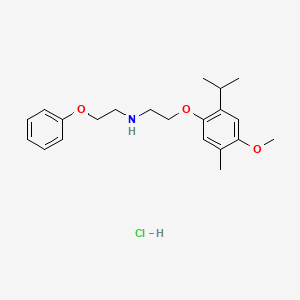

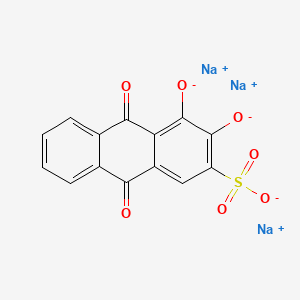
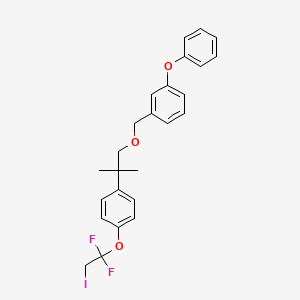

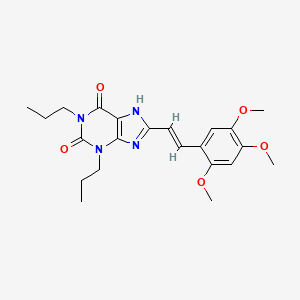
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
